

# Physicochemical characteristics of 2,4-Dichloro-6-methoxyquinazoline

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxyquinazoline

Cat. No.: B011855

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## An In-depth Technical Guide to 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of **2,4-Dichloro-6-methoxyquinazoline**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

## Physicochemical Characteristics

**2,4-Dichloro-6-methoxyquinazoline** is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its core structure is amenable to further chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Core Physicochemical Properties of **2,4-Dichloro-6-methoxyquinazoline**

Property	Value	Reference
CAS Number	105763-77-7	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> O	[1][3]
Molecular Weight	229.06 g/mol	[1][2][3][4]
Appearance	White to off-white or light yellow solid/powder	[1][2]
Melting Point	171 °C	[1][2]
Boiling Point (Predicted)	315.9 ± 24.0 °C	[1][2]
Density	1.450 g/cm <sup>3</sup>	[1][2]
pKa (Predicted)	-0.67 ± 0.30	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon), sealed in a dry container.	[2][3]
InChI	1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3	[2]
SMILES	N1=C2C(C=C(OC)C=C2)=C(CI)N=C1Cl	[2]

## Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **2,4-Dichloro-6-methoxyquinazoline**.

Table 2: Spectroscopic Data for **2,4-Dichloro-6-methoxyquinazoline**

Technique	Data	Reference
<sup>1</sup> H-NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 7.89 (d, J = 9.2 Hz, 1H), 7.71 (dd, J = 8.8, 2.4 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 3.91 (s, 3H)	[2]
LC-MS	m/z: 229.1, 231.0 [M+H] <sup>+</sup>	[2]

## Experimental Protocols

The synthesis of **2,4-Dichloro-6-methoxyquinazoline** is most commonly achieved through the chlorination of its corresponding dione precursor.

Synthesis of **2,4-Dichloro-6-methoxyquinazoline** from 6-methoxyquinazoline-2,4(1H,3H)-dione

Principle: This method involves the conversion of the hydroxyl groups of 6-methoxyquinazoline-2,4(1H,3H)-dione into chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl<sub>3</sub>). A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction.

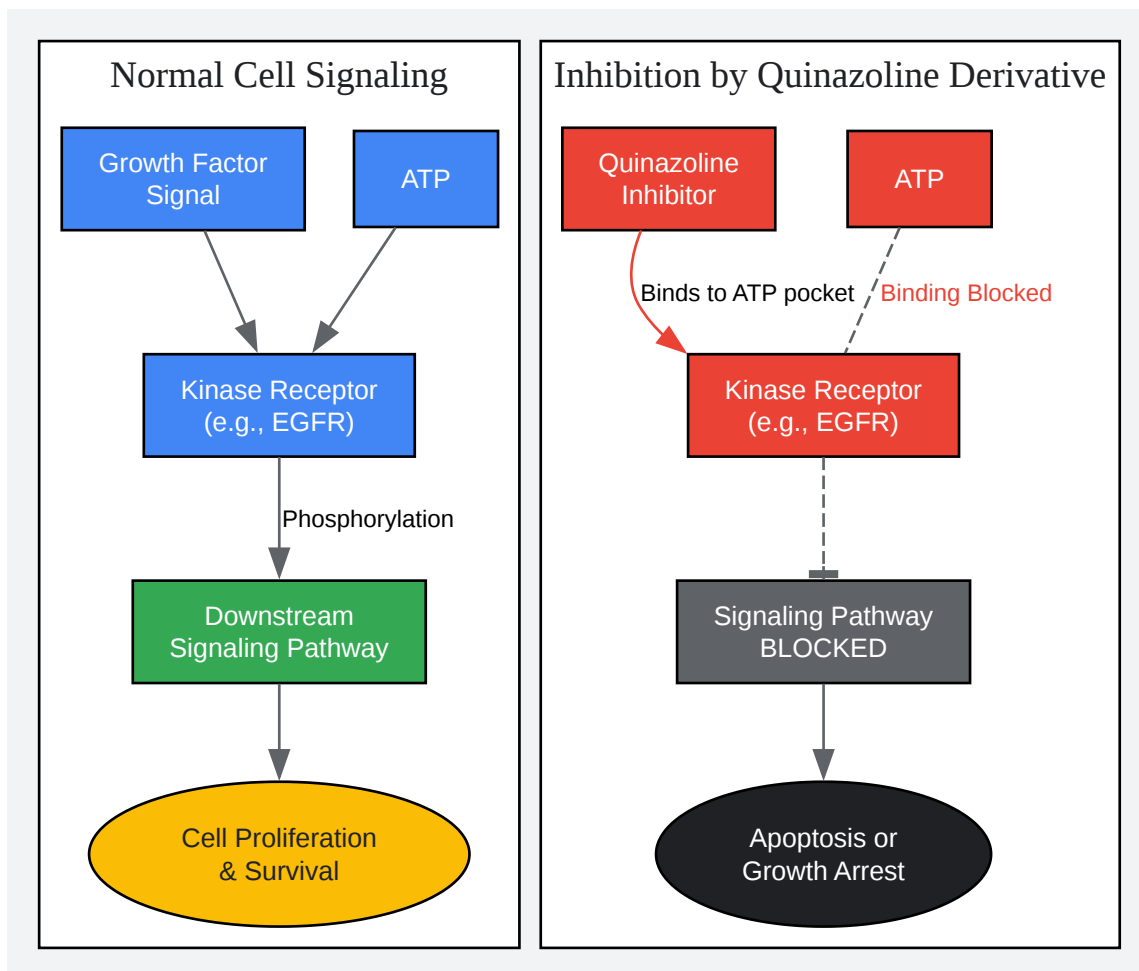
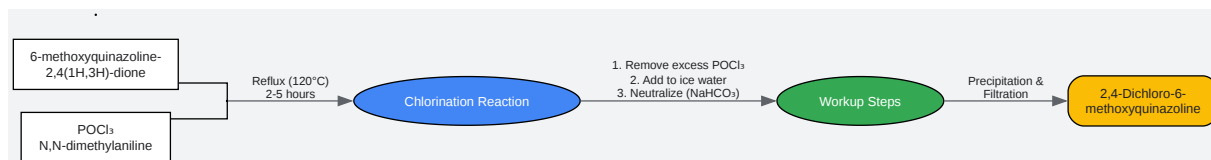
Reagents and Materials:

- 6-methoxyquinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-dimethylaniline
- Ice water
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Round-bottom flask with reflux condenser
- Heating mantle

- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum drying oven

Procedure:

- In a round-bottom flask, a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (e.g., 9.63 g, 50.2 mmol) is prepared in an excess of phosphorus oxychloride ( $\text{POCl}_3$ , e.g., 150 mL).[\[1\]](#)
- A catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL) is added to the mixture.[\[1\]](#)
- The reaction mixture is heated to reflux (approximately 120 °C) and stirred for 2-5 hours.[\[1\]](#)  
[\[5\]](#)[\[6\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.[\[1\]](#)[\[5\]](#)
- Excess  $\text{POCl}_3$  is removed under reduced pressure (vacuum distillation).[\[1\]](#)
- The resulting residue is carefully and slowly poured into a beaker of ice water with vigorous stirring.[\[1\]](#)[\[5\]](#)
- The pH of the aqueous mixture is adjusted to approximately 7 by the slow, portion-wise addition of a saturated  $\text{NaHCO}_3$  solution at 0 °C, which induces the precipitation of the product.[\[1\]](#)
- The resulting solid precipitate is collected by vacuum filtration and washed with distilled water.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- The collected solid is dried under vacuum to yield **2,4-dichloro-6-methoxyquinazoline**, typically as a brown or yellow solid.[\[1\]](#) Further purification, if necessary, can be performed using column chromatography on silica gel.[\[1\]](#)



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